Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate
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Description
Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate is a useful research compound. Its molecular formula is C19H25BO5 and its molecular weight is 344.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure
Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate, as part of boric acid ester intermediates with benzene rings, is synthesized through a three-step substitution reaction. Its structure is confirmed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Crystal structures are determined by single crystal X-ray diffraction and compared with structures optimized by density functional theory (DFT). Molecular electrostatic potential and frontier molecular orbitals of these compounds are also investigated, revealing some of their physicochemical properties (Huang et al., 2021).
Photochemical and Photophysical Properties
Photophysical Properties Study
The photophysical properties of related compounds, such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, are investigated in various solvents. The introduction of methoxy and cyano groups to these compounds results in unique luminescence properties, influenced by the substituted group. These studies offer insights into the photophysical behavior of similar methyl benzoate compounds (Kim et al., 2021).
Application in Organic Synthesis
Organic Synthesis and Catalysis
Research on related compounds, such as methyl 7-hydroxyhept-5-ynoate and others, contributes to the field of organic synthesis. These compounds serve as intermediates in various chemical reactions, including Grignard reactions and alkylation, highlighting the role of similar methyl benzoate derivatives in synthetic organic chemistry (Casy et al., 2003).
Applications in Corrosion Inhibition
Synthesis and Corrosion Inhibition
A theoretical study on compounds similar to this compound, like methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate, shows their potential in corrosion inhibition. These compounds protect mild steel against corrosion in acidic environments, suggesting similar protective qualities in related methyl benzoate compounds (Arrousse et al., 2021).
Properties
IUPAC Name |
methyl 2-methoxy-4-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BO5/c1-18(2)11-8-15(18)19(3)16(9-11)24-20(25-19)12-6-7-13(17(21)23-5)14(10-12)22-4/h6-7,10-11,15-16H,8-9H2,1-5H3/t11-,15-,16+,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUBGMVYNUHFBD-ICSUNMLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC(=C(C=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4=CC(=C(C=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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